Quaternium-52

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

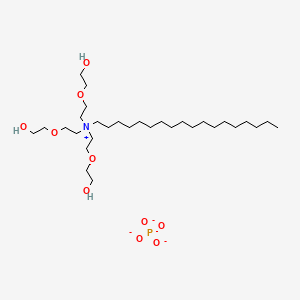

Structure

2D Structure

Properties

CAS No. |

58069-11-7 |

|---|---|

Molecular Formula |

C30H64NO10P-2 |

Molecular Weight |

629.8 g/mol |

IUPAC Name |

tris[2-(2-hydroxyethoxy)ethyl]-octadecylazanium;phosphate |

InChI |

InChI=1S/C30H64NO6.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31(19-25-35-28-22-32,20-26-36-29-23-33)21-27-37-30-24-34;1-5(2,3)4/h32-34H,2-30H2,1H3;(H3,1,2,3,4)/q+1;/p-3 |

InChI Key |

GUIWIPNQQLZJIE-UHFFFAOYSA-K |

SMILES |

CCCCCCCCCCCCCCCCCC[N+](CCOCCO)(CCOCCO)CCOCCO.[O-]P(=O)([O-])[O-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](CCOCCO)(CCOCCO)CCOCCO.[O-]P(=O)([O-])[O-] |

Other CAS No. |

58069-11-7 |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Synthesis and Purification of Quaternium-52: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quaternium-52, a complex quaternary ammonium compound, finds application in the cosmetics and personal care industries as a conditioning agent, antistatic agent, and surfactant.[1][2] Its synthesis and purification, while not extensively detailed in publicly available literature, can be understood through the established principles of organic chemistry, particularly the synthesis of long-chain and ethoxylated quaternary ammonium salts. This technical guide presents a comprehensive overview of the plausible synthesis and purification protocols for this compound, complete with detailed methodologies, data presentation in tabular format, and process visualizations using the DOT language.

Hypothetical Synthesis of this compound

The synthesis of this compound, a polyethoxylated quaternary ammonium phosphate, can be conceptualized as a multi-step process. A plausible route involves the ethoxylation of a long-chain tertiary amine followed by quaternization with a suitable phosphorylating agent.

A representative synthesis could proceed via the reaction of N,N-bis(2-hydroxyethyl)octadecylamine with ethylene oxide to introduce polyoxyethylene chains. The resulting ethoxylated tertiary amine would then be quaternized. While specific reagents for the phosphorylation step are not detailed in the available literature, a logical approach would involve reaction with a reagent like pyrophosphoric acid or a protected phosphate derivative, followed by hydrolysis to yield the final phosphate salt.

Experimental Protocol: Hypothetical Synthesis of Polyethoxylated Octadecylamine Phosphate (this compound precursor)

-

Ethoxylation of N,N-bis(2-hydroxyethyl)octadecylamine:

-

To a high-pressure reactor, add N,N-bis(2-hydroxyethyl)octadecylamine (1.0 mol).

-

Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Pressurize the reactor with ethylene oxide (desired molar excess) and heat to the appropriate temperature (e.g., 120-160°C) to initiate polymerization.

-

Monitor the reaction progress by measuring the consumption of ethylene oxide.

-

Upon completion, cool the reactor and neutralize the catalyst with an acid (e.g., acetic acid).

-

-

Quaternization/Phosphorylation:

-

Dissolve the ethoxylated tertiary amine (1.0 mol) in a suitable aprotic solvent (e.g., toluene or isopropanol).

-

Slowly add the phosphorylating agent (e.g., polyphosphoric acid, 1.0 mol) to the reaction mixture under controlled temperature conditions.

-

Stir the reaction mixture for a specified duration (e.g., 4-8 hours) at a moderately elevated temperature (e.g., 60-80°C).

-

Monitor the disappearance of the tertiary amine starting material using an appropriate analytical technique (e.g., titration or TLC).

-

The following diagram illustrates the logical workflow for this hypothetical synthesis.

Purification of this compound

The purification of the crude this compound product is critical to remove unreacted starting materials, byproducts, and residual catalyst. A multi-step purification protocol would likely be employed to achieve the desired purity for its intended applications.

Experimental Protocol: General Purification of a Long-Chain Quaternary Ammonium Salt

-

Solvent Extraction:

-

Dissolve the crude reaction mixture in a suitable solvent system (e.g., a mixture of water and a moderately polar organic solvent like isopropanol).

-

Perform liquid-liquid extraction with a non-polar solvent (e.g., hexane) to remove non-polar impurities and unreacted long-chain starting materials.

-

Separate the aqueous/alcoholic phase containing the desired product.

-

-

Ion Exchange Chromatography:

-

Pass the extracted solution through a cation exchange resin column.

-

Wash the column with deionized water to remove non-ionic impurities.

-

Elute the bound quaternary ammonium compound using a salt solution (e.g., sodium chloride in water/isopropanol).

-

-

Desalting and Final Purification:

-

The eluted fraction containing the product and the eluting salt can be further purified by techniques such as dialysis or diafiltration to remove the excess salt.

-

Alternatively, precipitation of the product can be induced by adding a solvent in which it is insoluble.[3]

-

The purified product is then dried under vacuum.

-

The following diagram illustrates a general purification workflow.

Data Presentation

Quantitative data from the synthesis and purification processes should be meticulously recorded to ensure reproducibility and for quality control purposes. The following tables provide a template for organizing such data.

Table 1: Hypothetical Synthesis Data for this compound

| Parameter | Value | Units |

| Reactants | ||

| N,N-bis(2-hydroxyethyl)octadecylamine | 387.7 | g |

| Ethylene Oxide | 440.5 | g |

| Polyphosphoric Acid | 98.0 | g |

| Reaction Conditions | ||

| Ethoxylation Temperature | 140 | °C |

| Ethoxylation Time | 6 | hours |

| Quaternization Temperature | 70 | °C |

| Quaternization Time | 5 | hours |

| Results | ||

| Crude Product Yield | 895 | g |

| Theoretical Yield | 926.2 | g |

| Crude Yield | 96.6 | % |

Table 2: Hypothetical Purification and Purity Analysis of this compound

| Parameter | Value | Units |

| Purification | ||

| Crude Product Input | 895 | g |

| Purified Product Output | 820 | g |

| Purification Yield | 91.6 | % |

| Purity Analysis (HPLC) | ||

| Purity of Final Product | 98.5 | % |

| Major Impurity 1 | 0.8 | % |

| Major Impurity 2 | 0.5 | % |

| Other Impurities | 0.2 | % |

Analytical Techniques for Purity Assessment

A variety of analytical techniques can be employed to assess the purity of the final this compound product. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector or Charged Aerosol Detector) is a powerful method for separating and quantifying the main component and any impurities. Titration methods can be used to determine the concentration of the quaternary ammonium salt. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural confirmation.[4]

References

Physicochemical Properties of Quaternium-52: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternium-52 is a complex polymeric quaternary ammonium salt widely utilized in the cosmetics and personal care industries.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the polymeric nature of this compound and the proprietary status of much of the detailed manufacturing data, specific experimental values for several physical constants are not publicly available. This guide consolidates the available data, including identifiers, computed properties, and qualitative descriptions. Furthermore, it outlines representative experimental protocols for the characterization of key physicochemical parameters for this class of compounds, in line with established methodologies. This document is intended to serve as a foundational resource for researchers and professionals engaged in formulation development, quality control, and safety assessments involving this compound.

Chemical Identity and General Properties

This compound is a cationic surfactant, antistatic, and hair conditioning agent.[3] Its structure consists of a central nitrogen atom to which an octadecyl (stearyl) group and three poly(oxyethylene) chains are attached, forming a quaternary ammonium cation.[1] The positive charge is balanced by a phosphate counter-ion.[1] The presence of the long alkyl chain imparts hydrophobicity, while the ethoxylated chains provide hydrophilicity, making it an effective surfactant.[1] One supplier notes its stability across a wide range of formulations.[4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 58069-11-7 | [1][5][6] |

| EC Number | 611-618-0 | [5][7] |

| INCI Name | This compound | [3] |

| UNII | 588EQF3H1P | [5][8] |

| Molecular Formula | (C₂H₄O)n(C₂H₄O)n(C₂H₄O)nC₂₄H₅₂NO₃·H₂O₄P C₃₀H₆₄NO₁₀P | [1][5][7][9] |

| Synonyms | Poly(oxy-1,2-ethanediyl), α,α′,α′′-[(octadecylnitrilio)tri-2,1-ethanediyl]tris[ω-hydroxy-, phosphate (1:1) (salt); Dehyquart SP | [1][5][8][9] |

Below is a generalized chemical structure of this compound, representing its key functional groups.

Physicochemical Data

Specific experimental data for many of the core physicochemical properties of this compound are not available in the public domain. The following tables summarize the available computed and experimental data.

Table 2: Experimental and General Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Light yellow to amber transparent liquid | [6] |

| Assay | 95.00 to 100.00% | [8] |

| Melting Point | N/A | [1] |

| Boiling Point | N/A | [1] |

| Density | N/A | [1] |

Table 3: Computed Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | ~629.8 g/mol | [1][7] |

| Exact Mass | 629.42678424 g/mol | [7] |

| Topological Polar Surface Area | 175 Ų | [7] |

| Hydrogen Bond Donor Count | 3 | [7] |

| Hydrogen Bond Acceptor Count | 10 | [7] |

| Rotatable Bond Count | 32 | [7] |

| Water Solubility (Predicted) | 0.0012 g/L | |

| logP (Predicted) | 2.98 |

Representative Experimental Protocols

Given the lack of specific published methods for this compound, this section details generalized protocols for determining key physicochemical properties of polymeric quaternary ammonium compounds. These protocols are based on established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and common analytical practices.[10][11]

Determination of Water Solubility (Flask Method)

This protocol is adapted from the OECD Test Guideline 105.

-

Objective: To determine the saturation concentration of the substance in water at a given temperature.

-

Apparatus: Shaking flasks, constant temperature bath, analytical balance, centrifuge, and a suitable analytical instrument (e.g., LC-MS/MS, titration).

-

Procedure:

-

Add an excess amount of this compound to a series of flasks containing deionized water.

-

Agitate the flasks in a constant temperature bath (e.g., 20°C) for a period sufficient to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, cease agitation and allow the samples to stand for at least 24 hours to allow for phase separation.

-

Centrifuge the samples to separate the undissolved substance.

-

Carefully extract an aliquot of the clear aqueous supernatant.

-

Analyze the concentration of this compound in the aliquot using a validated analytical method.

-

The average concentration from at least three replicate flasks is reported as the water solubility.

-

Assessment of Stability in Aqueous Formulations

This protocol provides a general framework for assessing the stability of this compound at different pH and temperature conditions.

-

Objective: To evaluate the chemical stability of this compound in aqueous solutions under various stress conditions.

-

Methodology:

-

Prepare aqueous solutions of this compound at a known concentration (e.g., 1% w/v).

-

Adjust the pH of the solutions to desired levels (e.g., pH 4, 7, and 9) using appropriate buffers.

-

Store aliquots of each pH solution at different temperatures (e.g., 4°C, 25°C, and 40°C).

-

At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples from each condition.

-

Analyze the concentration of the remaining this compound using a stability-indicating analytical method (e.g., HPLC-MS/MS).

-

The percentage of the initial concentration remaining at each time point is calculated to determine the degradation rate.

-

Characterization by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of complex surfactants like this compound.[12]

-

Objective: To identify and quantify this compound and its potential homologues or degradation products.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions (Representative):

-

Column: A suitable reversed-phase column (e.g., C18 or a specialized column for surfactants).

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, with precursor ions corresponding to the different ethoxylation states of this compound and product ions resulting from characteristic fragmentation.

-

Data Analysis: The concentration of this compound is determined by comparing the peak areas of the analyte to those of a calibration curve prepared with a certified reference standard.

-

Visualized Workflows

The following diagrams illustrate logical and experimental workflows relevant to the physicochemical characterization of this compound.

Safety and Regulatory Information

This compound is classified as causing skin irritation and serious eye damage.[5][7] It is also considered very toxic to aquatic life with long-lasting effects.[5] It is important to note that this compound has the potential to act as a nitrosating agent, which could lead to the formation of carcinogenic nitrosamines under certain conditions.[5]

Conclusion

This compound is a functionally important, yet structurally complex, cosmetic ingredient. While a complete, experimentally verified physicochemical profile is not publicly available, this guide consolidates the existing knowledge and provides a framework for its analytical characterization. The provided representative protocols and workflows offer a starting point for researchers and professionals to develop and validate methods for the quality control and stability testing of formulations containing this compound. Further research and publication of experimental data by manufacturers would be beneficial for a more complete understanding of this compound. publication of experimental data by manufacturers would be beneficial for a more complete understanding of this compound.

References

- 1. Cas 58069-11-7,this compound | lookchem [lookchem.com]

- 2. ewg.org [ewg.org]

- 3. incibeauty.com [incibeauty.com]

- 4. This compound Supplier | | Your Reliable Distributor UPIglobal [upichem.com]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. haihangchem.com [haihangchem.com]

- 7. echemi.com [echemi.com]

- 8. quaternium 52, 58069-11-7 [thegoodscentscompany.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. oecd.org [oecd.org]

- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 12. Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Quaternium-52: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternium-52, a complex quaternary ammonium salt, finds application in various consumer and industrial products. Its polymeric and multicomponent nature presents a significant challenge in the complete elucidation of its molecular structure. This technical guide provides a comprehensive overview of the analytical methodologies and expected data for the structural characterization of this compound, a polyethoxylated stearyl-tris(polyethoxy)ammonium phosphate. Detailed experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are presented. Furthermore, this document outlines a systematic workflow for the complete molecular structure elucidation of this complex surfactant.

Introduction to this compound

This compound is a quaternary ammonium compound with the Chemical Abstracts Service (CAS) number 58069-11-7. Its molecular formula, (C₂H₄O)n(C₂H₄O)n(C₂H₄O)nC₂₄H₅₂NO₃·H₂O₄P, indicates a complex structure comprising a central nitrogen atom quaternized with a long alkyl chain (stearyl group) and three polyoxyethylene chains of varying lengths, paired with a phosphate counter-ion. The polymeric nature of the ethoxy chains ("n" denotes a variable number of repeating ethylene oxide units) results in a mixture of related molecules rather than a single, discrete chemical entity. Understanding the detailed molecular structure, including the distribution of the polyoxyethylene chain lengths, is crucial for predicting its physicochemical properties, biological activity, and potential interactions in various formulations.

Proposed Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the ethoxylation of a primary fatty amine, followed by quaternization.

A detailed experimental protocol for a plausible synthesis route is as follows:

Step 1: Ethoxylation of Stearyl Amine

-

In a high-pressure reactor, melt stearyl amine (1 mole).

-

Purge the reactor with an inert gas (e.g., nitrogen) to remove air and moisture.

-

Heat the stearyl amine to 120-160 °C.

-

Introduce ethylene oxide (multiple moles, depending on the desired degree of ethoxylation) into the reactor under controlled pressure. An alkaline catalyst (e.g., potassium hydroxide) is typically used.

-

Allow the reaction to proceed until the desired uptake of ethylene oxide is achieved, which can be monitored by the pressure drop in the reactor.

-

The resulting product is a mixture of ethoxylated stearyl amines with a distribution of polyoxyethylene chain lengths.

Step 2: Quaternization

-

The ethoxylated stearyl amine mixture is further reacted with a quaternizing agent. Given the structure of this compound, this is likely achieved by further reaction with ethylene oxide under acidic conditions, which would lead to the formation of the tris(polyethoxy) substituted quaternary ammonium cation.

-

Alternatively, another quaternizing agent such as an alkyl halide could be used, followed by subsequent ethoxylation of the remaining secondary amine hydrogens.

Step 3: Salt Formation with Phosphate

-

The resulting quaternary ammonium compound is neutralized with phosphoric acid (H₃PO₄) to form the final this compound salt.

-

The product is then purified to remove any unreacted starting materials and byproducts.

Workflow for Molecular Structure Elucidation

The complete structural characterization of a complex polymeric substance like this compound requires a multi-faceted analytical approach. The following workflow outlines the key steps:

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For a polymeric substance like this compound, NMR provides information on the average structure and the relative proportions of different structural motifs.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound sample in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

-

2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional correlation spectra to establish connectivity between protons and carbons.

-

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~0.88 | Triplet | Terminal -CH₃ of the stearyl chain |

| ~1.25 | Broad Singlet | -(CH₂)n- of the stearyl chain |

| ~1.6-1.8 | Multiplet | -CH₂- adjacent to the quaternary nitrogen |

| ~3.4-3.8 | Broad Multiplet | Protons of the polyoxyethylene chains (-O-CH₂-CH₂-O-) |

| ~3.8-4.0 | Multiplet | Terminal -CH₂-OH protons of the ethoxy chains |

| ~4.0-4.2 | Multiplet | -N⁺-CH₂- protons adjacent to the nitrogen |

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~14.1 | Terminal -CH₃ of the stearyl chain |

| ~22.7-31.9 | -(CH₂)n- of the stearyl chain |

| ~50-60 | Carbons of the polyoxyethylene chains adjacent to nitrogen (-N⁺-CH₂-) |

| ~60-75 | Carbons of the polyoxyethylene chains (-O-CH₂-CH₂-O-) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight distribution of the polymeric components of this compound and can be used to deduce fragmentation patterns that confirm the structure. Electrospray ionization (ESI) is a suitable technique for analyzing such charged and non-volatile molecules.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, coupled with an ESI source.

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to observe the distribution of molecular ions.

-

Tandem MS (MS/MS): Select precursor ions from the full scan and subject them to collision-induced dissociation (CID) to obtain fragmentation patterns.

-

Expected Mass Spectrometry Data:

Due to the polymeric nature of the ethoxy chains, the mass spectrum will exhibit a distribution of peaks corresponding to the different numbers of ethylene oxide units. The fragmentation will likely involve the cleavage of the C-C bonds in the ethoxy chains and cleavage alpha to the quaternary nitrogen.

| m/z Value (example) | Interpretation |

| Series of peaks separated by 44 Da | Corresponds to the repeating ethylene oxide unit (-CH₂CH₂O-). |

| [M]⁺ | Molecular ion of a specific oligomer of the stearyl-tris(polyethoxy)ammonium cation. |

| [M - (C₂H₄O)ₓ]⁺ | Fragments resulting from the loss of one or more ethylene oxide units from the polyoxyethylene chains. |

| [C₁₈H₃₇N(CH₂CH₂OH)₂CH₂]⁺ and related fragments | Fragments resulting from cleavage alpha to the quaternary nitrogen atom. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if viscous) or as a thin film on a salt plate (e.g., KBr or NaCl).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretching of the terminal hydroxyl groups and absorbed water. |

| 2920, 2850 | Strong | Asymmetric and symmetric C-H stretching of the alkyl (stearyl) chain. |

| ~1470 | Medium | C-H bending of the alkyl chain. |

| ~1100 | Strong | C-O-C stretching of the polyoxyethylene chains. |

| 1250-950 | Strong, Broad | P-O stretching vibrations of the phosphate group.[1] |

| ~950 | Medium | C-N stretching of the quaternary ammonium group. |

Conclusion

The molecular structure elucidation of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the fundamental framework of the carbon and hydrogen atoms, mass spectrometry reveals the molecular weight distribution and fragmentation pathways, and IR spectroscopy confirms the presence of key functional groups. While the polymeric nature of this compound precludes the assignment of a single, discrete structure, the combination of these methods allows for a detailed characterization of its average structure and the distribution of its oligomeric components. The experimental protocols and expected data presented in this guide provide a robust framework for researchers and scientists engaged in the analysis of this and other complex quaternary ammonium compounds.

References

Spectroscopic Profile of Quaternium-52: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-52 is a complex quaternary ammonium salt utilized primarily in the cosmetics industry as a conditioning agent, antistatic agent, and surfactant.[1] Its chemical structure, characterized by a positively charged nitrogen atom bonded to a long stearyl group and three poly(oxyethane-1,2-diyl) chains, dictates its surface-active properties. A thorough understanding of its molecular structure is paramount for formulation development, quality control, and safety assessment. This technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are pivotal for the structural elucidation and characterization of this compound and related compounds.

Due to the limited availability of published spectroscopic data specifically for this compound, this guide presents a detailed analysis based on established principles and data from analogous long-chain quaternary ammonium salts and polyethoxylated surfactants. The experimental protocols provided are based on standard methodologies for these classes of compounds.

Chemical Structure of this compound

This compound consists of a central nitrogen atom quaternized with one octadecyl (stearyl) group and three polyethoxy chains, with phosphate as the typical counterion. The general structure is represented as:

[C18H37N+( (CH2CH2O)n H)3 ] [PO4]³⁻ (Note: The exact length 'n' of the polyethoxy chains can vary.)

Spectroscopic Analysis

Spectroscopic analysis provides a powerful toolkit for the detailed structural confirmation of this compound. Each technique offers unique insights into the different components of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the stearyl chain, the polyethoxy units, and the protons adjacent to the quaternary nitrogen.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule.

| Functional Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Stearyl Chain (-CH₃) | ~0.88 (t) | ~14.0 |

| Stearyl Chain (-CH₂-)n | ~1.25 (br s) | ~22.5 - 31.8 |

| Stearyl Chain (-N-CH₂-C₁₇H₃₅) | ~3.3 - 3.5 (m) | ~60 - 65 |

| Polyethoxy Chain (-O-CH₂-CH₂-O-) | ~3.65 (br s) | ~70.0 |

| Polyethoxy Chain (-N-CH₂-CH₂-O-) | ~3.8 - 4.0 (m) | ~65 - 70 |

| Polyethoxy Chain (-CH₂-OH) | ~3.7 (t) | ~61.0 |

Note: The chemical shifts are approximate and can be influenced by the solvent, concentration, and the specific counterion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Absorption Peak (cm⁻¹) | Vibrational Mode |

| C-H (Alkyl) | 2850 - 2960 | Stretching |

| C-H (Alkyl) | 1460 - 1470 | Bending |

| C-O (Ether) | 1050 - 1150 | Stretching |

| O-H (Alcohol) | 3200 - 3500 (broad) | Stretching |

| C-N | 1000 - 1250 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule. Electrospray Ionization (ESI) is a suitable technique for analyzing quaternary ammonium salts.

| Ion Type | Expected m/z Ratio | Notes |

| Molecular Ion [M]⁺ | Varies based on ethoxylation | The intact cationic portion of the molecule. |

| Adduct Ions [M+Na]⁺, [M+K]⁺ | Varies | Commonly observed in ESI-MS of polyethoxylated compounds.[2] |

| Fragment Ions | Varies | Fragmentation can occur through the loss of ethoxy units or cleavage of the alkyl chains. |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for the analysis of this compound.

NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent is critical to ensure good solubility and minimize signal overlap with the analyte.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and improve the signal-to-noise ratio. Longer relaxation delays may be necessary for the quantification of quaternary carbons.

IR Sample Preparation and Analysis

As this compound is likely a viscous liquid or waxy solid, Attenuated Total Reflectance (ATR) FT-IR is a suitable and convenient method.[3]

-

Sample Preparation: Apply a small amount of the this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Acquire the IR spectrum of the sample. The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry Sample Preparation and Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is the preferred method for the analysis of pre-charged and polar molecules like this compound.[4]

-

Sample Preparation: Prepare a dilute solution of this compound (typically in the range of 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water. The addition of a small amount of formic acid can sometimes improve ionization.

-

Instrumentation: Introduce the sample solution into an ESI-mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Operate the ESI source in positive ion mode to detect the cationic this compound.

-

Data Acquisition: Acquire full scan mass spectra to identify the molecular ion and any adducts. Tandem MS (MS/MS) can be performed to induce fragmentation and obtain structural information.

Mandatory Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Techniques for Structural Elucidation

Caption: Interplay of spectroscopic techniques for this compound characterization.

References

An In-depth Technical Guide to the Thermal Degradation Profile of Quaternium-52

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quaternium-52 and its Thermal Stability

This compound is a complex quaternary ammonium salt characterized by a long alkyl chain and ethoxylated moieties.[1][2] Such compounds are widely utilized in various industries, including cosmetics and pharmaceuticals, for their surfactant and conditioning properties.[2] Understanding the thermal stability and degradation profile of this compound is critical for ensuring product quality, safety, and stability, especially for formulations subjected to heat during manufacturing, storage, or application.

The thermal degradation of quaternary ammonium salts (QAS) is a complex process influenced by several factors, including the chemical structure of the cation, the nature of the counter-ion, and the surrounding atmosphere. Generally, these compounds decompose at elevated temperatures, with degradation pathways potentially including well-known mechanisms such as Hofmann elimination. For ethoxylated quaternary ammonium compounds, studies on similar surfactants have indicated decomposition temperatures starting above 200°C. For instance, certain ethoxylated quaternary ammonium gemini surfactants have been observed to be stable up to 227°C.[3]

Anticipated Thermal Degradation Profile

Based on the analysis of related compounds, a hypothetical thermal degradation profile for this compound can be projected. This profile is typically characterized by a multi-stage decomposition process when analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

The following tables summarize the expected quantitative data from TGA and DSC analyses of a representative ethoxylated quaternary ammonium salt, which can serve as an estimate for this compound.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Weight Loss (%) | Associated Degradation Step |

| 30 - 150 | 1 - 5 | Loss of volatile impurities and moisture |

| 200 - 350 | 40 - 60 | Primary decomposition of the ethoxylated chains and the quaternary ammonium headgroup |

| 350 - 500 | 20 - 30 | Secondary decomposition of the long alkyl chain |

| > 500 | < 10 | Residual char formation |

Table 2: Illustrative Differential Scanning calorimetry (DSC) Data

| Temperature (°C) | Event Type | Enthalpy Change (ΔH) | Interpretation |

| 40 - 60 | Endothermic | Varies | Melting point or phase transition |

| 220 - 350 | Exothermic | Varies | Onset and peak of primary decomposition |

| 360 - 480 | Exothermic | Varies | Onset and peak of secondary decomposition |

Experimental Protocols

Detailed methodologies for the key experiments to determine the thermal degradation profile of this compound are provided below.

-

Objective: To determine the thermal stability and decomposition temperatures of this compound by measuring its mass change as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Methodology:

-

A sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or aluminum pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

The weight loss of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset and peak decomposition temperatures and the percentage of weight loss at each stage.

-

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Methodology:

-

A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The sample is subjected to a controlled temperature program, typically heating from ambient temperature to a temperature beyond its final decomposition point (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

-

The differential heat flow between the sample and the reference is measured.

-

The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks corresponding to thermal events.

-

Mandatory Visualizations

The thermal degradation of this compound is likely to proceed through a series of complex reactions. A plausible pathway involves the initial cleavage of the ethoxy chains and the decomposition of the quaternary ammonium group, followed by the breakdown of the long alkyl chain.

Caption: Proposed multi-step thermal degradation pathway for this compound.

The logical flow of experiments to characterize the thermal degradation profile of a material like this compound is outlined below.

Caption: Experimental workflow for characterizing the thermal profile.

References

Navigating the Solubility of Quaternium-52: A Technical Guide for Formulation Scientists

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals working with the cationic surfactant Quaternium-52 now have a comprehensive technical guide detailing its solubility characteristics. This document provides an in-depth look at the qualitative solubility of this compound in various solvent systems, factors influencing its behavior, and general experimental protocols for solubility determination.

Understanding the Solubility Profile of this compound

This compound's molecular structure, featuring a positively charged nitrogen atom and long alkyl chains, imparts an amphiphilic nature, allowing it to interact with both polar and non-polar environments. As a cationic surfactant, its solubility is governed by the principle of "like dissolves like."

Polar Solvents (e.g., Water, Ethanol, Glycerin): this compound is expected to be soluble in polar solvents.[3][4] The charged quaternary ammonium head group readily interacts with the partial positive and negative charges of polar solvent molecules like water through ion-dipole interactions. This hydration of the hydrophilic head group facilitates its dispersion and dissolution. In general, the solubility of quaternary ammonium compounds in water is high.[3]

Non-Polar Solvents (e.g., Mineral Oil, Isopropyl Myristate): Conversely, the long, non-polar alkyl chains of this compound allow for interaction with non-polar solvents through van der Waals forces. However, the highly polar head group limits its overall solubility in strictly non-polar, hydrocarbon-based solvents. It is likely to exhibit poor solubility or be insoluble in such systems.

Amphiphilic Nature and Emulsification: The dual nature of this compound is most effectively utilized in systems containing both aqueous and oleaginous components, such as emulsions. It positions itself at the oil-water interface, reducing interfacial tension and allowing for the formation of stable oil-in-water (O/W) or water-in-oil (W/O) emulsions. Its compatibility with a wide range of formulations makes it a versatile ingredient.[1]

Key Factors Influencing Solubility

Several factors can influence the solubility of this compound in a given solvent system:

-

Temperature: The solubility of most solids and semi-solids in liquids, including surfactants, tends to increase with temperature.[5]

-

pH: The pH of an aqueous solution can influence the stability and interactions of this compound, although its permanent positive charge is not directly affected by pH in the same way as amine salts. However, extreme pH values can affect the overall formulation stability.[5]

-

Presence of Electrolytes: The addition of electrolytes to an aqueous solution can impact the solubility of surfactants. The "salting out" effect, where high concentrations of salt decrease surfactant solubility, can occur.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of this compound's solubility. Blends of solvents with varying polarities can be used to achieve desired solubility and performance characteristics.

Data on Solubility Characteristics

As previously noted, specific quantitative solubility data for this compound is not widely published. The table below summarizes the expected qualitative solubility based on the general principles of quaternary ammonium compounds.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar, Protic | Soluble | The highly polar quaternary ammonium headgroup forms strong ion-dipole interactions with water molecules.[3][4] |

| Ethanol | Polar, Protic | Soluble | Ethanol's polarity and ability to hydrogen bond allow it to solvate the hydrophilic head of this compound. |

| Glycerin | Polar, Protic | Likely Soluble | Glycerin is a highly polar solvent, and its hydroxyl groups can interact with the cationic head of the surfactant. |

| Mineral Oil | Non-Polar | Insoluble/Poorly Soluble | The non-polar nature of mineral oil does not favorably interact with the highly polar head group of this compound. |

| Isopropyl Myristate | Non-Polar/Slightly Polar Ester | Limited Solubility | While primarily non-polar, the ester group may provide some limited interaction, but overall solubility is expected to be low. |

Experimental Protocol for Determining Surfactant Solubility (General Method)

For researchers wishing to determine the specific solubility of this compound in a particular solvent system, the following general experimental protocol can be adapted. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

Analytical instrumentation for quantification (e.g., HPLC with a suitable detector, or a titration method for cationic surfactants)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: a. Add an excess amount of this compound to a known volume of the selected solvent in a series of sealed containers (e.g., glass vials with screw caps). The amount of this compound should be more than what is expected to dissolve. b. Place the containers in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). c. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

Separation of Saturated Solution: a. After the equilibration period, allow the samples to stand undisturbed at the constant temperature for a short period to allow for gross sedimentation. b. To separate the dissolved solute from the undissolved solid, centrifuge the samples at a high speed. c. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining particulate matter.

-

Quantification of Dissolved Solute: a. Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method. b. Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-CAD, titration) to determine the concentration of this compound. c. Prepare a calibration curve using standards of known this compound concentrations to quantify the amount in the sample.

-

Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Visualization of Solubility Principles

The following diagram illustrates the fundamental principles governing the solubility and interfacial behavior of a cationic surfactant like this compound.

Caption: Solubility and Interfacial Behavior of this compound.

References

Quaternium-52: A Deep Dive into its Cationic Surfactant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Quaternium-52, a complex quaternary ammonium compound, is a versatile cationic surfactant widely utilized in the cosmetics and personal care industry. Its efficacy as a conditioning agent, antistatic agent, and surfactant stems from its unique molecular structure and the resulting physicochemical properties.[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by available data and detailed experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is the International Nomenclature for Cosmetic Ingredients (INCI) name for a group of complex quaternary ammonium salts.[1] The chemical structure is characterized by a positively charged nitrogen atom bonded to a long hydrophobic alkyl chain (typically stearyl) and hydrophilic poly(oxyethylene) groups.[4] This amphiphilic nature is fundamental to its surface-active properties.

While specific quantitative data for this compound is not extensively available in publicly accessible literature, its behavior can be understood through the established principles of cationic surfactant chemistry.

Table 1: Physicochemical Properties of this compound (Typical Values)

| Property | Value/Description | Significance |

| Appearance | Light yellow to amber transparent liquid | Indicates the physical state of the raw material. |

| Active Matter Content | Typically around 40% | The concentration of the active surfactant in the supplied solution. |

| pH (as supplied) | 5.5 - 7.5 | Influences formulation stability and compatibility with other ingredients. |

| Critical Micelle Concentration (CMC) | Data not available. Expected to be in the millimolar range, typical for cationic surfactants with similar structures. | The concentration at which surfactant monomers self-assemble into micelles, crucial for detergency and solubilization. |

| Surface Tension Reduction | Data not available. Expected to significantly reduce the surface tension of aqueous solutions. | Enables wetting, spreading, and emulsification properties. |

Note: The exact values for CMC and surface tension reduction for this compound are not readily found in scientific literature. The expected ranges are based on the behavior of structurally similar cationic surfactants.

Mechanism of Action as a Cationic Surfactant

The primary mechanism of action of this compound as a cationic surfactant is driven by electrostatic interactions between its positively charged head group and negatively charged surfaces. This principle governs its performance in both hair conditioning and antimicrobial applications.

Hair Conditioning

Hair, particularly when damaged, carries a net negative charge due to the presence of cysteine sulfonic acid residues. The positively charged quaternary ammonium head of this compound electrostatically adsorbs onto the hair surface, forming a thin, smooth film.[5][6] This deposition has several beneficial effects:

-

Antistatic Properties: By neutralizing the negative charges on the hair surface, this compound reduces electrostatic repulsion between hair fibers, thus minimizing frizz and flyaways.[1][2]

-

Improved Combability: The adsorbed layer of this compound reduces the friction between individual hair strands, making both wet and dry combing easier and reducing mechanical damage.[3]

-

Enhanced Feel and Appearance: The conditioning film imparts a soft, smooth feel to the hair and can enhance its shine.[5]

The following diagram illustrates the logical relationship of this compound's interaction with hair fibers.

Antimicrobial Activity

Similar to other quaternary ammonium compounds, this compound is expected to exhibit antimicrobial properties. The mechanism of action against microorganisms such as bacteria and fungi also relies on electrostatic interactions.

Bacterial and fungal cell membranes are typically negatively charged due to the presence of components like teichoic acids (in Gram-positive bacteria), lipopolysaccharides (in Gram-negative bacteria), and phospholipids. The cationic head of this compound is attracted to these negatively charged surfaces.

The proposed antimicrobial mechanism involves a multi-step process:

-

Adsorption: The positively charged this compound molecules adsorb onto the microbial cell surface.

-

Membrane Disruption: The hydrophobic alkyl tail of the surfactant penetrates the lipid bilayer of the cell membrane. This disrupts the membrane's structure and integrity.

-

Leakage of Cellular Contents: The disruption of the cell membrane leads to the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.

-

Cell Lysis and Death: The loss of cellular contents and the compromised membrane ultimately result in cell lysis and death.

The following diagram illustrates the proposed signaling pathway for the antimicrobial action of this compound.

Experimental Protocols

To evaluate the efficacy of this compound as a cationic surfactant, several standardized and specialized experimental protocols can be employed.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant. While specific data for this compound is elusive, a common method for its determination is through surface tension measurements.

Protocol: Surface Tension Measurement for CMC Determination

-

Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, typically ranging from 10⁻⁶ M to 10⁻² M.

-

Instrumentation: Utilize a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Measurement: Measure the surface tension of each solution at a constant temperature (e.g., 25°C).

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is identified as the concentration at which a sharp break in the curve occurs, indicating the onset of micelle formation.

Evaluation of Hair Conditioning Efficacy

The conditioning properties of this compound on hair can be quantified using instrumental and sensory methods. Wet combing force measurement is a widely accepted instrumental technique.

Protocol: Wet Combing Force Measurement

-

Hair Tress Preparation: Use standardized hair tresses (e.g., virgin or bleached European hair). Cleanse the tresses with a base shampoo to remove any residues.

-

Treatment: Treat the hair tresses with a solution containing a known concentration of this compound (e.g., in a conditioner base) for a specified time (e.g., 1-2 minutes). A control tress should be treated with the base formulation without this compound.

-

Rinsing: Rinse the tresses thoroughly with water.

-

Instrumentation: Use a texture analyzer equipped with a hair combing rig.

-

Measurement: Comb the wet hair tress multiple times, recording the force required for each comb stroke.

-

Data Analysis: Calculate the average combing force for the treated and control tresses. The percentage reduction in combing force indicates the conditioning efficacy.

The following diagram outlines the experimental workflow for evaluating hair conditioning performance.

Assessment of Antimicrobial Activity

The antimicrobial efficacy of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various microorganisms.

Protocol: Broth Microdilution Method for MIC Determination

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Serial Dilutions: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Table 2: Expected MIC Ranges for Cationic Surfactants Against Common Microbes

| Microorganism | Expected MIC Range (µg/mL) |

| Staphylococcus aureus (Gram-positive) | 1 - 50 |

| Escherichia coli (Gram-negative) | 10 - 200 |

| Pseudomonas aeruginosa (Gram-negative) | 50 - 500 |

| Candida albicans (Yeast) | 5 - 100 |

Note: These are general ranges for quaternary ammonium compounds. The actual MIC of this compound may vary.

Conclusion

This compound's effectiveness as a cationic surfactant is rooted in its amphiphilic structure and the electrostatic interactions it forms with negatively charged surfaces. In hair care, this leads to superior conditioning, antistatic properties, and improved manageability. Its presumed antimicrobial activity follows a similar principle of disrupting microbial cell membranes. While specific quantitative data for this compound remains limited in the public domain, the experimental protocols outlined in this guide provide a robust framework for its evaluation and characterization in research and development settings. Further studies are warranted to fully elucidate the specific physicochemical and biological properties of this versatile cosmetic ingredient.

References

Self-Assembly and Micellar Behavior of Quaternium-52: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-52 is a complex quaternary ammonium compound characterized by a positively charged nitrogen atom at its core. This cationic nature, combined with a long hydrophobic alkyl chain (stearyl) and hydrophilic ethoxylated chains, imparts significant surface-active properties to the molecule.[1][2] In various formulations, it functions as an antistatic agent, hair conditioning agent, and surfactant.[1][2] Understanding the self-assembly and micellar behavior of this compound is crucial for optimizing its performance in existing applications and for innovating new uses, particularly in the realm of drug delivery and advanced materials.

This technical guide provides an in-depth overview of the principles governing the self-assembly of this compound, methods for its characterization, and the factors influencing its micellar properties. Due to the limited publicly available data specific to this compound, this guide leverages established knowledge of structurally similar ethoxylated quaternary ammonium surfactants to present a comprehensive technical overview.

Molecular Structure and Physicochemical Properties

This compound is a quaternary ammonium salt with a stearyl group and three poly(oxyethylene) chains attached to a central nitrogen atom, with phosphate as the counterion.[2] This amphiphilic architecture is the driving force behind its self-assembly in aqueous solutions.

Below is a generalized representation of the molecular structure of an ethoxylated quaternary ammonium surfactant, which is structurally analogous to this compound.

Caption: Generalized structure of an ethoxylated quaternary ammonium surfactant.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C30H64NO10P | [2] |

| Molecular Weight | 629.8 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Solubility | Slightly soluble to soluble in water | [4] |

Self-Assembly and Micellization

In aqueous solutions, amphiphilic molecules like this compound exhibit a phenomenon known as self-assembly. At low concentrations, the molecules exist as individual monomers. However, as the concentration increases, they reach a critical point where they spontaneously aggregate to form organized structures called micelles. This concentration is known as the Critical Micelle Concentration (CMC).[5][6]

The formation of micelles is an entropically driven process. The hydrophobic alkyl chains of the surfactant molecules are expelled from the aqueous environment and cluster together in the core of the micelle, minimizing their contact with water. The hydrophilic ethoxylated head groups form a shell, interacting favorably with the surrounding water molecules.

Caption: Schematic of micelle formation above the Critical Micelle Concentration (CMC).

Table 2: Typical Micellar Properties of Ethoxylated Quaternary Ammonium Surfactants

While specific data for this compound is unavailable, this table presents typical ranges for key micellar parameters of structurally similar surfactants. These values are influenced by factors such as alkyl chain length, degree of ethoxylation, temperature, and the presence of electrolytes.[1][7]

| Parameter | Typical Range | Significance |

| Critical Micelle Concentration (CMC) | 10⁻⁵ to 10⁻³ M | Indicates the concentration at which micellization begins.[6] |

| Aggregation Number (Nagg) | 20 - 150 | The average number of surfactant molecules in a single micelle. |

| Micelle Hydrodynamic Radius (Rh) | 2 - 10 nm | The effective size of the hydrated micelle in solution. |

| Zeta Potential (ζ) | +20 to +60 mV | Indicates the magnitude of the electrostatic charge on the micelle surface, influencing stability. |

Experimental Protocols for Characterizing Micellar Behavior

A variety of analytical techniques can be employed to determine the micellar properties of this compound. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter and can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the onset of micellization.[8][9]

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once micelles form, the concentration of free monomers in the bulk solution remains relatively constant, leading to a plateau in the surface tension versus concentration plot. The inflection point corresponds to the CMC.[8]

Experimental Workflow:

Caption: Workflow for CMC determination using surface tension measurement.

Principle: This technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar (water) and non-polar (micelle core) environments. The partitioning of the probe into the hydrophobic micellar core upon their formation leads to a significant change in its fluorescence spectrum, which can be used to determine the CMC.[8][10]

Methodology:

-

Prepare a series of this compound solutions of varying concentrations.

-

Add a small, constant amount of a fluorescent probe (e.g., pyrene) to each solution.

-

Excite the samples at an appropriate wavelength and record the emission spectra.

-

For pyrene, monitor the ratio of the intensity of the first and third vibronic peaks (I₁/I₃).

-

Plot the I₁/I₃ ratio as a function of surfactant concentration. A sharp decrease in this ratio indicates the partitioning of pyrene into the micellar core.

-

The concentration at the inflection point of this plot is the CMC.

Determination of Micelle Size and Aggregation Number

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation.[11]

Methodology:

-

Prepare a dust-free solution of this compound at a concentration well above the CMC.

-

Filter the solution through a fine-pore filter (e.g., 0.22 µm) directly into a clean cuvette to remove any dust particles.

-

Place the cuvette in the DLS instrument and allow it to thermally equilibrate.

-

Measure the scattered light intensity fluctuations at a fixed angle (e.g., 90° or 173°).

-

The instrument's software calculates the autocorrelation function and determines the diffusion coefficient, from which the hydrodynamic radius is derived.

Principle: SLS measures the time-averaged intensity of scattered light as a function of scattering angle and concentration. For micellar solutions above the CMC, plotting the reciprocal of the excess scattered intensity against concentration (a Debye plot) allows for the determination of the weight-averaged molecular weight of the micelles. The aggregation number (Nagg) can then be calculated by dividing the micellar molecular weight by the molecular weight of a single surfactant monomer.[11]

Methodology:

-

Prepare a series of this compound solutions at different concentrations above the CMC.

-

Measure the intensity of scattered light at various angles for each concentration.

-

Construct a Debye plot and extrapolate to zero angle and zero concentration to determine the micellar molecular weight.

-

Calculate the aggregation number using the known molecular weight of the this compound monomer.

Factors Influencing Micellar Behavior

The self-assembly and micellar properties of this compound are sensitive to various environmental factors:

-

Temperature: Temperature can affect both the CMC and the micelle size. For many ionic surfactants, the CMC initially decreases with increasing temperature and then increases.

-

Presence of Electrolytes: The addition of salts (electrolytes) to a solution of an ionic surfactant like this compound typically leads to a decrease in the CMC. The salt ions shield the electrostatic repulsion between the charged head groups, promoting micellization at lower concentrations.[1][7]

-

pH: Changes in pH can influence the charge of the headgroup and the counterion binding, potentially affecting the CMC and micelle stability.

-

Presence of Organic Additives: The addition of organic molecules can alter the polarity of the solvent and may be incorporated into the micelles, thereby influencing their formation and structure.

Applications in Drug Development

The ability of this compound to form micelles makes it a candidate for various applications in drug delivery. The hydrophobic core of the micelles can serve as a nano-container for solubilizing poorly water-soluble drugs, enhancing their bioavailability. The cationic surface of the micelles can facilitate interaction with negatively charged biological membranes, potentially improving drug targeting and cellular uptake.

Conclusion

This compound, as a cationic ethoxylated surfactant, exhibits complex self-assembly and micellar behavior that is fundamental to its functionality. While specific quantitative data for this compound remains scarce in the public domain, a comprehensive understanding of its properties can be extrapolated from the behavior of structurally similar surfactants. The experimental protocols detailed in this guide provide a robust framework for the systematic characterization of this compound's micellar properties. A thorough investigation of these characteristics is essential for optimizing its use in current applications and for the development of novel formulations, particularly in the pharmaceutical and drug delivery sectors.

References

- 1. Synthesis of Novel Ethoxylated Quaternary Ammonium Gemini Surfactants for Enhanced Oil Recovery Application | MDPI [mdpi.com]

- 2. A novel approach to mixed micelles formation: study the interactions between bis-quaternary ammonium salts and nonionic… [ouci.dntb.gov.ua]

- 3. echemi.com [echemi.com]

- 4. Polythis compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 5. [PDF] Synthesis of Novel Ethoxylated Quaternary Ammonium Gemini Surfactants for Enhanced Oil Recovery Application | Semantic Scholar [semanticscholar.org]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. (Open Access) Synthesis of Novel Ethoxylated Quaternary Ammonium Gemini Surfactants for Enhanced Oil Recovery Application (2019) | S. M. Shakil Hussain | 61 Citations [scispace.com]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

A Toxicological Deep Dive: Unraveling the Safety Profile of Quaternium-52 and its Byproducts

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive toxicological assessment of Quaternium-52. Due to the limited availability of direct toxicological data for this compound, this report employs a read-across approach, leveraging data from structurally similar quaternary ammonium compounds (QACs) to provide a robust safety evaluation. This guide delves into potential hazards, outlines detailed experimental protocols for key toxicological endpoints, and visually represents logical frameworks and potential mechanisms of action.

Executive Summary

This compound is a polyethoxylated quaternary ammonium compound used in various consumer and industrial products. While specific toxicological data for this compound is scarce, its structural characteristics and the broader knowledge of the QAC class of compounds raise several safety considerations. The primary toxicological concern associated with this compound is its potential to act as a nitrosating agent, which could lead to the formation of carcinogenic nitrosamines. Furthermore, based on data from surrogate QACs, this compound is predicted to be a skin and eye irritant. This guide provides a detailed examination of these and other potential toxicological endpoints, supported by data from structurally related compounds and standardized experimental protocols.

Chemical Identity and Physicochemical Properties of this compound

This compound is a complex polymeric substance. Its generalized structure involves a central nitrogen atom bonded to an octadecyl group and three poly(oxy-1,2-ethanediyl) chains, with a phosphate salt. The variable length of the ethoxy chains contributes to its polymeric nature.

Justification for Read-Across Approach:

Given the paucity of direct toxicological data for this compound, a read-across approach is scientifically justified. This approach uses data from well-characterized, structurally similar chemicals to predict the toxicity of a substance with limited data. The selection of surrogate compounds for this assessment is based on shared structural features with this compound, namely the quaternary ammonium head group and alkyl chains of varying lengths. The chosen surrogates include:

-

Quaternium-15: A well-studied QAC with available data on acute toxicity, skin and eye irritation, and sensitization.

-

Quaternium-22: Another QAC for which safety assessment data is available.

-

Benzalkonium Chloride (BAC): A widely used QAC with an extensive toxicological database.[1][2]

-

Cetrimonium Chloride: A structurally related QAC with relevant toxicological information.

The following diagram illustrates the logic of this read-across approach.

Caption: Read-across approach for this compound toxicological assessment.

Toxicological Assessment

This section summarizes the available and inferred toxicological data for this compound, presented in a tabular format for clarity and ease of comparison.

Acute Toxicity

No direct acute toxicity data is available for this compound. However, data from surrogate compounds suggest a low to moderate order of acute toxicity via the oral route.

| Endpoint | Species | Route | Value | Surrogate Compound | Reference |

| LD50 | Rat (male) | Oral | 940 mg/kg | Quaternium-15 | [3] |

| LD50 | Rat (female) | Oral | 1552 mg/kg | Quaternium-15 | [3] |

| LD50 | Rabbit | Oral | 78.5 mg/kg | Quaternium-15 | [3] |

| LD50 | Rat | Oral | > 64.0 cc/kg (of 6% solution) | Quaternium-22 | [4] |

| LD50 | Mouse | Oral | 241.7 mg/kg | Benzalkonium Chloride | [5] |

| LD50 | Mouse | Dermal | 4300 uL/kg | Cetrimonium Chloride | [6] |

Dermal and Ocular Irritation

GHS classification from an ECHA registration dossier for a substance with the same CAS number as this compound indicates that it causes skin irritation and serious eye damage. This is consistent with the properties of many QACs.

| Endpoint | Species | Result | Surrogate Compound | Reference |

| Skin Irritation | Rabbit | Mild to moderate irritant | Quaternium-15 | [3] |

| Skin Irritation | Rabbit | Slight irritant (0.5% solution) | Quaternium-22 | [4] |

| Skin Irritation | Human | Skin and severe eye irritant | Benzalkonium Chloride | [2][7] |

| Eye Irritation | Rabbit | Mild irritant | Quaternium-15 | [3] |

| Eye Irritation | Rabbit | Minimal conjunctival irritation (8.5% solution) | Quaternium-22 | [4] |

Skin Sensitization

The potential for this compound to act as a skin sensitizer is a key consideration. While no direct data exists, some QACs are known sensitizers.

| Endpoint | Species | Result | Surrogate Compound | Reference |

| Sensitization | Human | Known human skin toxicant and allergen | Quaternium-15 | [8] |

| Sensitization | Guinea Pig | Did not produce sensitization (6% solution) | Quaternium-22 | [4] |

| Sensitization | Human | Does not act as a sensitizer at 0.1% | Benzalkonium Chloride | [2] |

Genotoxicity

No genotoxicity data is available for this compound. Data on surrogate compounds is mixed and often formulation-dependent.

| Assay | System | Result | Surrogate Compound | Reference |

| Ames Test | S. typhimurium | No evidence of mutagenesis | Quaternium-22 | [4] |

| Mutagenesis Assays | - | Negative | Cetrimonium Chloride | [9] |

Reproductive and Developmental Toxicity

There is no specific data on the reproductive and developmental toxicity of this compound. However, some studies on other QACs have raised concerns.

| Endpoint | Species | Result | Surrogate Compound | Reference |

| Teratogenicity | Rat | Oral teratogen, but not a dermal teratogen | Quaternium-15 | [3][10] |

| Embryotoxicity/Teratogenicity | Mouse | Embryotoxic and teratogenic (intraperitoneal) | Cetrimonium Bromide | [9] |

Byproducts and Impurities: The Nitrosamine Concern

A significant toxicological concern for this compound is its potential to act as a nitrosating agent, leading to the formation of N-nitrosamines.[11] Nitrosamines are a class of compounds that are potent carcinogens in animal studies. The formation of nitrosamines can occur when a secondary or tertiary amine, or a quaternary ammonium compound that can degrade to form these amines, reacts with a nitrosating agent (e.g., nitrites) under acidic conditions.

The following diagram illustrates the potential pathway for nitrosamine formation from a QAC.

Caption: Potential pathway for N-nitrosamine formation from QACs.

Analytical methods for the detection of nitrosamines in cosmetic and consumer products are crucial for risk assessment. These methods often involve chromatographic separation coupled with sensitive detection techniques.[12][13][14][15][16]

| Analytical Technique | Description |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique for separating and identifying volatile and semi-volatile nitrosamines. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Suitable for the analysis of both volatile and non-volatile nitrosamines without the need for derivatization. |

| Gas Chromatography-Thermal Energy Analyzer (GC-TEA) | A highly selective and sensitive method specifically for nitrosamine detection. |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following sections summarize the key aspects of the OECD test guidelines relevant to the toxicological endpoints discussed in this report.

Acute Oral Toxicity (OECD 420, 423, 425)

-

Principle: To determine the short-term toxicity of a substance following a single oral dose. The guidelines aim to estimate the LD50 (the dose lethal to 50% of the test animals) and identify signs of toxicity.[17][18][19][20]

-

Test Animals: Typically rats or mice.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered by gavage in a single dose.

-

A stepwise procedure is used, where the outcome of dosing one animal determines the dose for the next.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[5]

-

A necropsy of all animals is performed at the end of the study.

-

-

Endpoint: LD50 value and observed toxic effects.

Acute Dermal Irritation/Corrosion (OECD 404)

-

Principle: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[21][22][23][24]

-

Test Animals: Typically albino rabbits.

-

Procedure:

-

A small area of the animal's skin is shaved.

-

The test substance (0.5 g or 0.5 mL) is applied to the skin under a gauze patch.

-

The patch is removed after a set exposure period (typically 4 hours).

-

The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Observations may continue for up to 14 days to assess the reversibility of any effects.

-

-

Endpoint: Scoring of skin reactions (erythema and edema) to determine the irritation potential.

Acute Eye Irritation/Corrosion (OECD 405)

-